

AC-Phe-gly-pna chemical structure and properties

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Compound of Interest

Compound Name: AC-Phe-gly-pna

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An In-depth Technical Guide to AC-Phe-gly-pna

This technical guide provides a comprehensive overview of N-alpha-Acetyl-L-phenylalanylglycine p-nitroanilide (**AC-Phe-gly-pna**), a synthetic peptide derivative widely utilized in biochemical and pharmaceutical research.[1] It serves as a valuable tool for researchers and professionals involved in enzyme kinetics, drug discovery, and diagnostic assay development.

Chemical Structure and Properties

AC-Phe-gly-pna is a synthetic peptide composed of an N-terminally acetylated phenylalanine residue linked to a glycine residue, with a p-nitroanilide group attached to the C-terminus of glycine. This unique structure makes it a specific substrate for certain proteases.[1] Upon enzymatic cleavage of the amide bond between glycine and p-nitroaniline, the chromogenic molecule p-nitroaniline is released, which can be quantified spectrophotometrically.

Chemical Structure:

The precise chemical structure of **AC-Phe-gly-pna** is crucial for its specific interaction with target enzymes. The acetylated N-terminus prevents unwanted degradation by aminopeptidases, while the phenylalanyl and glycylic residues provide the recognition sites for specific proteases.

Below is a summary of its key physicochemical properties:

Property	Value
Molecular Formula	C19H20N4O5[1]
Molecular Weight	384.39 g/mol [1]
CAS Number	34336-99-7[1]
Appearance	Solid
Storage Conditions	2-8 °C

Applications in Research and Development

The primary application of **AC-Phe-gly-pna** lies in its role as a chromogenic substrate for various proteases, most notably chymotrypsin. This property is leveraged in several key research areas:

- **Enzyme Activity Assays:** It is extensively used to measure the activity and kinetics of proteases. The rate of p-nitroaniline release is directly proportional to the enzyme's activity.
- **Drug Development:** In pharmaceutical research, **AC-Phe-gly-pna** serves as a tool to screen for and characterize inhibitors of specific proteases, aiding in the drug discovery process.
- **Biochemical Studies:** This compound facilitates the investigation of protein-protein interactions and post-translational modifications, offering insights into cellular mechanisms and disease pathways.
- **Diagnostic Applications:** It can be employed in the development of diagnostic tests to detect abnormal enzyme levels associated with certain diseases.
- **Cancer Biology Research:** Researchers utilize **AC-Phe-gly-pna** to explore the role of specific proteases in cancer progression, which can contribute to the development of targeted therapies.

Experimental Protocol: Chymotrypsin Activity Assay

This section outlines a general methodology for determining the kinetic parameters of chymotrypsin using **AC-Phe-gly-pna** as a substrate.

A. Materials and Reagents:

- α -Chymotrypsin solution (e.g., in 1 mM HCl)
- **AC-Phe-gly-pna** stock solution (e.g., in DMSO)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl_2)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405-410 nm

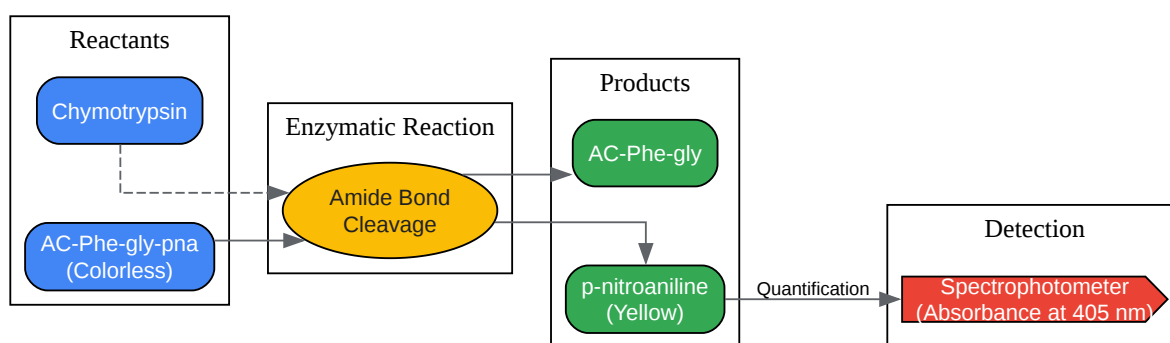
B. Assay Procedure:

- Prepare Substrate Dilutions: Serially dilute the **AC-Phe-gly-pna** stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.05 mM to 2 mM).
- Enzyme Preparation: Prepare a working solution of α -chymotrypsin in the assay buffer to a final concentration suitable for measurable activity.
- Assay Setup: In a 96-well plate, add a fixed volume of the chymotrypsin working solution to each well.
- Initiate Reaction: To start the reaction, add a corresponding volume of each **AC-Phe-gly-pna** dilution to the wells containing the enzyme. The final volume in each well should be constant.
- Kinetic Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-15 minutes).
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance versus time plot for each substrate concentration. The rate of p-nitroaniline formation can be determined using its molar extinction coefficient ($\epsilon \approx 8800 \text{ M}^{-1}\text{cm}^{-1}$ at 405 nm).
 - Plot the initial velocities (V_0) against the corresponding substrate concentrations ($[\text{S}]$).

- Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, V_{max} (maximum velocity) and K_m (Michaelis constant).

Visualization of Experimental Workflow

The following diagram illustrates the enzymatic cleavage of **AC-Phe-gly-pna** and the subsequent detection of the chromogenic product, which forms the basis of the activity assay.



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Caption: Workflow of a chymotrypsin assay using **AC-Phe-gly-pna**.

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References

- 1. chemimpex.com [chemimpex.com]
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